molecular formula C9H8N2 B033740 3-Methyl-2,7-naphthyridine CAS No. 108994-74-7

3-Methyl-2,7-naphthyridine

Cat. No. B033740
M. Wt: 144.17 g/mol
InChI Key: SBQJKPDFNYOCSD-UHFFFAOYSA-N
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Description

3-Methyl-2,7-naphthyridine is a heterocyclic compound. It has a molecular weight of 144.17 g/mol . The CAS number for this compound is 1569-16-0 .


Synthesis Analysis

The synthesis of 3-Methyl-2,7-naphthyridine derivatives has been reported in several studies . A synthetic route to 3-methyl-2,7-naphthyridine derivatives, used for pharmacological studies, is based on the condensation of the quaternized nicotinamide salts with ketones and subsequent derivatisation . Another study reported the synthesis of new hydrazinyl-2,7-naphthyridines and pyrimidothieno .

Scientific Research Applications

  • Biochemical Modeling : Naphthyridine-based complexes have shown potential in modeling non-heme diiron cores in oxygen-activating enzymes. This can be useful in understanding the role of diiron in cellular processes (Kuzelka, Mukhopadhyay, Spingler, & Lippard, 2003).

  • Synthetic Methodology : A study presented a facile synthetic method for 3-methyl-2,7-naphthyridine derivatives using quaternized nicotinamide salts with ketones. These derivatives could serve as models for pharmacological studies (Barbu & Cuiban, 2000).

  • Pharmaceutical Applications : 3-Substituted 1,8-naphthyridine-2,4-diones, synthesized using 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one, exhibit potential for pharmaceutical applications (Delieza, Detsi, Bardakos, & Igglessi-Markopoulou, 1997).

  • Broad Biological Activity : Derivatives of 2,7-naphthyridine show a broad spectrum of biological activities including antitumor, antimicrobial, analgesic, and anticonvulsant effects. This makes them a promising scaffold for developing new compounds with therapeutic properties (Wójcicka, 2021).

  • Antiarrhythmic Properties : Synthesized 4-carbamoyl-2,7-naphthyridine derivatives have shown potential antiarrhythmic properties, suggesting their use in treating heart rhythm disturbances (Paronikyan, Sirakanyan, Noravyan, Asatryan, Markaryan, & Aleksanyan, 1996).

Safety And Hazards

The safety data sheet for 2-Methyl-1,8-naphthyridine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

3-methyl-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-8-2-3-10-5-9(8)6-11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQJKPDFNYOCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,7-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
A new synthetic process is described for building up the pyridine ring by the utilization of an active methyl group and a carboxyl adjacent to it in the pyridine ring. The reaction of ethyl 2~ …
Number of citations: 35 www.jstage.jst.go.jp
E Barbu, F Cuiban - Heterocyclic Communications, 2000 - degruyter.com
A synthetic route to 3-methyl-2, 7-naphthyridine derivatives, used for pharmacological studies, is reported. Less studied than other isomers, 2, 7-naphthyridines have found a …
Number of citations: 17 www.degruyter.com
LS Zhuo, HC Xu, MS Wang, XE Zhao, ZH Ming… - European Journal of …, 2019 - Elsevier
As part of our effort to develop new molecular targeted antitumor drug, a novel 2,7-naphthyridone-based MET kinase inhibitor, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)…
Number of citations: 26 www.sciencedirect.com
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
The reaction of sodium salt of 3-carboxyquinaldine and formaldehyde gave 2-hydroxyethyl-3-quinolinecarboxylic, acid lactone, which was led to the amide, and its oxidation gave 1-…
Number of citations: 26 www.jstage.jst.go.jp
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Catalytic hydrogenation over palladium of 3-methyl-2, 7-naphthyridine gave 88% of 5, 6, 7, 8-tetrahydro compound and 12% of 1, 2, 3, 4-tetrahydro compound, that of 1, 6-naphthyridine …
Number of citations: 11 www.jstage.jst.go.jp
池川信夫 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
Reaction of 4-methylnicotinic acid with formaldehyde or acetaldehyde gave a lactone, which was led to the amide, and this was oxidized to 1-hydroxy-2, 7-naphthyridine. 2, 7-…
Number of citations: 3 jlc.jst.go.jp
K Justyna - 2016 - dspace.uni.lodz.pl
In the thesis presented below, results of the research of thermal reaction under gas phase (FVT – flash vacuum thermolysis) tert-butylimines has been described. The starting imines …
Number of citations: 0 dspace.uni.lodz.pl
K Justyna, S Leśniak, RB Nazarski… - European Journal of …, 2014 - Wiley Online Library
Pyrrolopyridines and naphthyridines are formed by flash vacuum thermolysis (FVT) of 3‐ and 4‐pyridylmethylidene‐tert‐butylimines 8 and 15. Elimination of a methyl radical generates …
E Wenkert, EB Spitzner, RL Webb - Australian Journal of …, 1972 - CSIRO Publishing
The programme of general alkaloid synthesis by partial hydrogenation of p-acylpyridinium salts and acid-induced cyclization of the resultant 3-acyl-2-piperideinesl requires initial …
Number of citations: 13 www.publish.csiro.au
H Commun - Heterocycl. Commun, 2000 - degruyter.com
Graphical Abstracts Heterocycl. Commun. 6 (2000) 199-208 DESIGN AND SYNTHESIS OF A NEW CLASS OF PYRROLOBENZIMIDAZOLE BASED AGENT Page 1 Graphical Abstracts …
Number of citations: 0 www.degruyter.com

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